molecular formula C11H14BrN B13299862 2-bromo-N-(1-cyclopropylethyl)aniline

2-bromo-N-(1-cyclopropylethyl)aniline

Cat. No.: B13299862
M. Wt: 240.14 g/mol
InChI Key: SGYOAWYURSSYRH-UHFFFAOYSA-N
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Description

2-bromo-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropylethyl group attached to the nitrogen atom of the aniline moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-cyclopropylethyl)aniline can be achieved through various methods. One common approach involves the bromination of N-(1-cyclopropylethyl)aniline using bromine or a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF) . The reaction typically proceeds under mild conditions, ensuring high selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of reagents and solvents can contribute to a more environmentally friendly production method .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-cyclopropylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(1-cyclopropylethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyclopropylethyl)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropylethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: A primary amine with a bromine atom attached to the benzene ring.

    N-(1-cyclopropylethyl)aniline: An aniline derivative with a cyclopropylethyl group attached to the nitrogen atom. It is used in the synthesis of various organic compounds.

Uniqueness

2-bromo-N-(1-cyclopropylethyl)aniline is unique due to the presence of both the bromine atom and the cyclopropylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-bromo-N-(1-cyclopropylethyl)aniline

InChI

InChI=1S/C11H14BrN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

SGYOAWYURSSYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=CC=C2Br

Origin of Product

United States

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